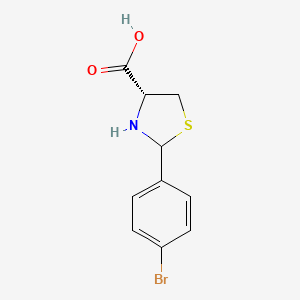

(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H10BrNO2S . It has a molecular weight of 288.16 .

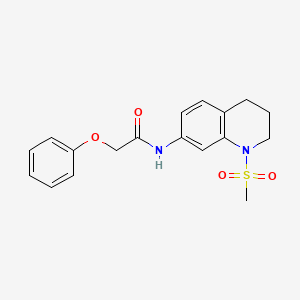

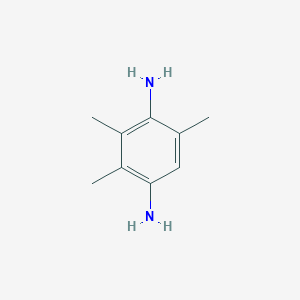

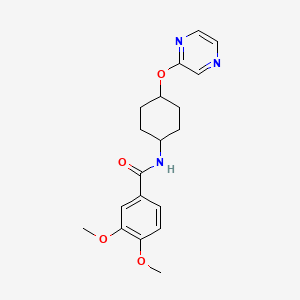

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The “4R” in its name indicates the configuration of the carbon atom at the 4th position in the ring .Physical And Chemical Properties Analysis

Unfortunately, specific physical and chemical properties such as boiling point, melting point, or solubility were not available in the sources I found .Scientific Research Applications

Antimicrobial Applications

(4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid and its derivatives have demonstrated significant biological activity, particularly in the realm of antimicrobial applications. A study emphasized the synthesis and antimicrobial evaluation of novel derivatives of 4-thiazolidinone, showcasing their substantial in vitro antimicrobial activity against various bacterial and fungal strains (Deep et al., 2014).

Structural and Synthesis Insights

In the field of synthetic chemistry, the compound has been a focal point for the study of stereoselectivity in synthesis. Research has explored the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids, delving into the influence of substituents on reaction outcomes, and providing a mechanism for stereoselectivity involving in situ imine intermediates (Jagtap et al., 2016).

Solubility and Stability Characteristics

Understanding the solubility, stability, and dissociation constants of (4R)-2-(4-Bromophenyl)thiazolidine-4-carboxylic acid and its derivatives is crucial for their practical application. A comprehensive study examined these properties, shedding light on the behavior of various 2-substituted derivatives in aqueous solutions (Butvin et al., 2000).

Applications in Solid-Phase Synthesis

The utility of thiazolidine derivatives extends to solid-phase synthesis as well. Research has demonstrated the efficient solid-phase synthesis of small organic molecules based on the thiazolidine scaffold, highlighting the stereoselective production of (2R,4R)-stereoisomers and the conditions favoring such outcomes (Patek et al., 1995).

Supramolecular Aggregation Behavior

Further exploring the compound's versatility, studies have delved into the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives. This research is pivotal for applications in areas like gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

properties

IUPAC Name |

(4R)-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLJHTCYCWHWRG-IENPIDJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)

![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)

![N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2889382.png)

![1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine](/img/structure/B2889384.png)